1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrahydroquinoline backbone with an ethyl group at the first position and a methoxy group at the sixth position. The compound's unique structure contributes to its potential applications in pharmaceuticals, particularly as inhibitors in various biological pathways.
The compound is classified under the category of nitrogen-containing heterocycles, specifically as a substituted tetrahydroquinoline. It is identified by its CAS number 5208-59-3. Tetrahydroquinolines are known for their presence in numerous natural products and synthetic drugs, making them significant in both academic research and pharmaceutical development.
The synthesis of 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methodologies:
These methods highlight the versatility and efficiency of synthesizing complex tetrahydroquinoline derivatives.
The molecular formula for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is O. Its structure features:
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions typical of tetrahydroquinolines:
These reactions demonstrate the compound's potential for further functionalization to enhance its pharmacological properties.
The mechanism of action for compounds like 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline often involves interaction with biological targets such as enzymes or receptors. In particular:
Understanding these mechanisms is crucial for developing therapeutic agents targeting cancer and other diseases.
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and application in scientific research.
The applications of 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline extend into various fields:
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, hydrogen-bonding capability, and aromatic character. This bicyclic framework consists of a benzene ring fused to a partially saturated pyridine ring, enabling π-stacking interactions with biological targets while retaining sufficient flexibility for optimal binding. THQ derivatives exhibit diverse pharmacological profiles, including antitumor, antimicrobial, and anti-inflammatory activities, largely attributable to their ability to mimic endogenous biomolecules and penetrate cellular membranes [1] [3]. The scaffold's synthetic versatility allows for strategic modifications at multiple positions (N1, C6, C7, C8), facilitating fine-tuning of electronic properties and steric bulk. Notably, THQ cores serve as key intermediates in synthesizing complex alkaloids and pharmaceutical agents like the anticoagulant argatroban [4].
Table 1: Key Physicochemical Properties of 6-Methoxy-1,2,3,4-Tetrahydroquinoline
Property | Value | Experimental Method |
---|---|---|
Molecular formula | C₁₀H₁₃NO | NMR, MS |
Molecular weight | 163.22 g/mol | Mass spectrometry |
Appearance | Low-melting white to yellowish crystals | Visual inspection |
Storage conditions | 0–8 °C | Stability studies |
Hydrogen bond acceptors | 2 (N, OCH₃) | Computational analysis |
Hydrogen bond donors | 1 (N-H) | NMR spectroscopy |
The stereochemistry of C4 in THQ derivatives influences their biological activity, as chiral centers can dictate binding affinity to asymmetric targets like tubulin. X-ray crystallography studies confirm that the THQ ring adopts a half-chair conformation when bound to the colchicine site of tubulin, with the methoxy group oriented toward the β-tubulin subunit [8].
Methoxy Group (C6 Position):
Ethyl Group (N1 Position):
Table 2: Bioactivity Modulation by Substituents in THQ Derivatives
Substituent Pattern | Biological Activity | Potency Enhancement | Target |
---|---|---|---|
6-Methoxy | Tubulin polymerization inhibition | 20-fold vs. des-methoxy | Colchicine binding site |
N1-Ethyl | Antimicrobial membrane disruption | 8–16× MIC reduction | Bacterial phospholipids |
6-Methoxy/N1-Ethyl combo | Antiproliferative activity | IC₅₀ = 0.4–2.7 nM | VEGFR2/Eg5 kinases |
The strategic combination of N1-ethyl and C6-methoxy substituents creates synergistic effects that optimize drug-like properties and target engagement:
Balanced Amphiphilicity: The 6-methoxy group provides polar surface area (PSA ≈ 23 Ų), while the N1-ethyl chain enhances lipophilicity (clog P ≈ 2.8). This balanced amphiphilic character enables membrane penetration in antimicrobial THQ derivatives that disrupt bacterial membranes via surfactant-like mechanisms [4]. Molecular dynamics simulations confirm that ethyl/methoxy-substituted THQs embed deeply into lipid bilayers, with the methoxy group oriented toward aqueous interfaces.
Tubulin Binding Optimization: In quinazoline-THQ hybrids, the 1-ethyl-6-methoxy motif positions the THQ ring for optimal van der Waals contacts with Leuβ248 and Alaβ250 residues in tubulin. The ethyl group prevents steric clashes observed with bulkier N-substituents, while the methoxy group forms a hydrogen bond with the backbone carbonyl of Asnβ258 [8].
Metabolic Advantages:
Step 1: Nucleophilic substitution with ethyl halides/K₂CO₃ in DMF Step 2: Purification by crystallization (≥95% purity by NMR) [1]
Table 3: Design Rationale for Key Therapeutic Applications
Therapeutic Area | Role of 1-Ethyl | Role of 6-Methoxy | Representative Compound |
---|---|---|---|
Antitumor (tubulin) | Prevents N-oxidation; optimizes log P | H-bonding with Asnβ258 in tubulin | Quinazoline-THQ hybrid 4a4 [8] |
Antimicrobial amphiphiles | Enhances membrane integration | Increases water solubility | Tetrahydroquinoline 52 [4] |
Kinase inhibition (VEGFR2) | Stabilizes hydrophobic region I | Coordinates with hinge region Cys917 | Dihydroquinolinone 4m [10] |
The structural complementarity of these substituents is evidenced by molecular modeling studies showing a 3.5 kcal/mol binding energy enhancement over mono-substituted analogs when interacting with tubulin's colchicine site [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: